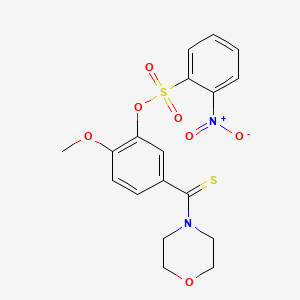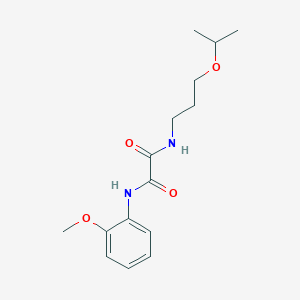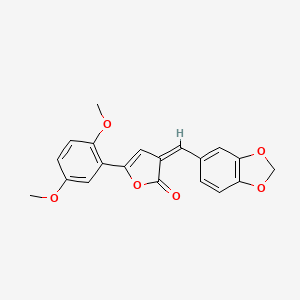![molecular formula C22H17Cl2N3O B4990106 1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride](/img/structure/B4990106.png)
1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making it an attractive therapeutic target. AG1478 has been extensively studied for its ability to inhibit EGFR signaling, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用機序
1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to a decrease in cell proliferation and survival. 1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride is highly selective for EGFR and does not significantly inhibit other tyrosine kinases.
Biochemical and Physiological Effects:
1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride has been shown to inhibit EGFR signaling in a dose-dependent manner, leading to a decrease in cell proliferation, migration, and invasion. 1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride has also been shown to induce apoptosis in cancer cells by activating caspase-3 and other pro-apoptotic proteins. In vivo studies have demonstrated that 1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride can inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride is a highly selective inhibitor of EGFR and does not significantly inhibit other tyrosine kinases, making it a valuable tool for studying the role of EGFR in cancer and other diseases. However, 1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in animal studies. In addition, 1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of 1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride. Another area of interest is the use of 1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is growing interest in the use of 1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride as a diagnostic tool for detecting EGFR mutations in cancer patients, which can help guide treatment decisions.
合成法
1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride can be synthesized using a multi-step process involving the reaction of 4-chlorobenzoic acid with ethyl oxalyl chloride to form 4-chlorophenylglyoxal. This intermediate is then reacted with 2-aminobenzophenone to form the quinazoline ring, which is subsequently coupled with 3-aminophenylacetic acid to form 1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride. The final product is obtained as a hydrochloride salt through a simple acid-base reaction.
科学的研究の応用
1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride has been extensively studied for its ability to inhibit EGFR signaling, making it a valuable tool for investigating the role of EGFR in cancer and other diseases. 1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride has been used in vitro to study the effects of EGFR inhibition on cell proliferation, migration, and invasion. It has also been used in vivo to study the effects of EGFR inhibition on tumor growth and metastasis in animal models.
特性
IUPAC Name |
1-[3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O.ClH/c1-14(27)16-5-4-6-18(13-16)24-22-19-7-2-3-8-20(19)25-21(26-22)15-9-11-17(23)12-10-15;/h2-13H,1H3,(H,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLJYHPUHGMYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)


![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)
![4,10-dicyclohexyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4990048.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B4990051.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990063.png)
![6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4990080.png)
![N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)
![1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4990127.png)